molecular formula C7H7N3O B1501167 5-Methoxyimidazo[1,2-a]pyrazine

5-Methoxyimidazo[1,2-a]pyrazine

Cat. No.: B1501167
M. Wt: 149.15 g/mol
InChI Key: QYGGTZRRWVPDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyimidazo[1,2-a]pyrazine (CAS 572910-76-0) is a versatile heterocyclic compound that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol, this compound provides researchers with a key building block for the synthesis of more complex molecules . This chemical scaffold is of significant research interest for the development of potent and selective enzyme inhibitors. Derivatives of imidazo[1,2-a]pyrazine have been extensively investigated as inhibitors of IκB kinase (IKK), a key regulator of the NF-κB signaling pathway, which is a potential target for treating inflammatory diseases and cancers . Furthermore, advanced structure-activity relationship (SAR) studies have led to the development of closely related imidazo[1,2-a]pyrazine derivatives that function as highly potent and selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. Such compounds have shown robust antiseizure efficacy in preclinical models, highlighting the therapeutic potential of this chemical series for central nervous system disorders . The core structure can be readily functionalized at multiple positions; for instance, a 3-bromo derivative (CAS 91775-61-0) is commercially available and serves as a versatile intermediate for further cross-coupling reactions, such as Suzuki reactions, to explore novel chemical space . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5-8-4-6-9-2-3-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGGTZRRWVPDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC2=NC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms of 5 Methoxyimidazo 1,2 a Pyrazine

Retrosynthetic Analysis and Key Precursors for Imidazo[1,2-a]pyrazine (B1224502) Synthesis

A logical retrosynthetic analysis of the 5-methoxyimidazo[1,2-a]pyrazine scaffold guides the identification of key precursors and outlines the primary bond disconnections for its synthesis.

Approaches to Pyrazine (B50134) and Imidazole (B134444) Ring Formation

The core imidazo[1,2-a]pyrazine structure is most commonly disconnected at the imidazole ring, leading back to a substituted 2-aminopyrazine (B29847) precursor. This approach is generally favored due to the availability of methods to construct the imidazole ring onto a pre-existing pyrazine core. The key disconnection is typically made between the N1-C2 and C2-C3 bonds of the imidazole ring, which corresponds to a condensation reaction between a 2-aminopyrazine and a two-carbon electrophilic synthon, such as an α-halocarbonyl compound.

Alternatively, though less common, is the disconnection of the pyrazine ring from an existing imidazole scaffold. This would involve the annulation of a pyrazine ring onto a suitably functionalized imidazole derivative.

Strategies for Introducing the Methoxy (B1213986) Group

The introduction of the methoxy group at the 5-position is a critical step. Retrosynthetically, this can be envisioned in two main ways:

Starting with a pre-functionalized pyrazine: The most direct approach involves utilizing a 2-amino-5-methoxypyrazine as the key starting material. The synthesis of this precursor is therefore a crucial prerequisite.

Late-stage functionalization: An alternative, though potentially more challenging, strategy would be to introduce the methoxy group after the formation of the imidazo[1,2-a]pyrazine core. This would likely involve nucleophilic aromatic substitution on a precursor bearing a suitable leaving group (e.g., a halogen) at the 5-position.

The synthesis of the key precursor, 2-amino-5-methoxypyrazine , is not widely reported but can be conceptually approached through several routes. One plausible method involves the nucleophilic aromatic substitution of a halogenated pyrazine. For instance, starting from the commercially available 2,5-dichloropyrazine, a selective monosubstitution with sodium methoxide (B1231860) could potentially yield 2-chloro-5-methoxypyrazine. Subsequent amination of the remaining chloro group would then provide the desired 2-amino-5-methoxypyrazine. The reactivity of chloroazines towards nucleophiles like methoxide is known, though reaction conditions often require elevated temperatures. sigmaaldrich.com Another potential route could start from 2-amino-5-bromopyrazine, where the bromo group is substituted by a methoxy group using a copper-catalyzed reaction with sodium methoxide, analogous to the synthesis of 2-amino-5-methoxypyridine. researchgate.netresearchgate.net

Classical and Contemporary Synthetic Routes to Imidazo[1,2-a]pyrazine Derivatives

Several synthetic methodologies have been developed for the construction of the imidazo[1,2-a]pyrazine scaffold, ranging from classical condensation reactions to modern multi-component approaches.

Condensation Reactions with α-Halocarbonyl Compounds and Aminopyrazines

The most traditional and widely used method for the synthesis of imidazo[1,2-a]pyrazines is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, a reaction often referred to as the Tschitschibabin reaction. google.com This reaction proceeds via initial N-alkylation of the amino group of the pyrazine by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.

A general scheme for this reaction is as follows:

Starting Materials: A 2-aminopyrazine derivative and an α-haloketone or α-haloaldehyde.

Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol (B145695) or dimethylformamide (DMF), often with the addition of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. In some cases, the reaction can be performed under neat conditions at elevated temperatures.

An example from the literature describes the synthesis of imidazo[1,2-a]pyrazine derivatives through the condensation of 2-amino-3-chloropyrazine (B41553) with an α-chloro-acetophenone. nih.gov

Reactant 1Reactant 2ConditionsProductReference
2-Amino-3-chloropyrazineα-Chloro-p-fluoro-acetophenoneEt2NPh, CH3CN, reflux8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine nih.gov
2-AminopyrazineBromoacetaldehyde150-200 °C, sealed tubeImidazo[1,2-a]pyridine (B132010) (analogous reaction) google.com

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine and Analog Synthesis

Cyclization Reactions and Annulation Strategies

Intramolecular cyclization of appropriately substituted pyrazine derivatives provides another avenue to the imidazo[1,2-a]pyrazine core. These strategies often involve the formation of one of the rings in the final step. For instance, a pyrazine bearing an amino group and a side chain with a suitable electrophilic center can undergo intramolecular cyclization to form the fused imidazole ring.

Tandem reactions, where multiple bond-forming events occur in a single pot, have also been employed. For example, a reaction cascade involving a Michael addition followed by an intramolecular cyclization can lead to the formation of the imidazo[1,2-a]pyrazine system. While many examples focus on the analogous imidazo[1,2-a]pyridine system, the principles are applicable to pyrazine derivatives.

A study on the conversion of beilstein-journals.orgrsc.orgdntb.gov.uaoxadiazolo[3,4-b]pyrazines to 1H-imidazo[4,5-b]pyrazines via an in-situ Fe-mediated reduction followed by cyclization with an orthoester demonstrates an alternative annulation strategy. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-a]pyrazines. beilstein-journals.orgrsc.orgdntb.gov.uamdpi.comrsc.org

This three-component reaction typically involves:

A 2-aminoazine (e.g., 2-aminopyrazine)

An aldehyde

An isocyanide

The reaction is usually catalyzed by an acid, such as scandium triflate or yttrium triflate, and proceeds through the formation of an imine from the aminopyrazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the final product.

2-AminoazineAldehydeIsocyanideCatalystProductReference
2,3-DiaminopyrazineVarious aldehydesVarious isocyanidesYttrium triflate2-Alkyl/Aryl-3,8-diaminoimidazo[1,2-a]pyrazines rsc.org
2-AminopyrazineAryl aldehydetert-Butyl isocyanideIodineImidazo[1,2-a]pyrazine derivatives wikipedia.org

Table 2: Examples of Multi-Component Reactions for Imidazo[1,2-a]pyrazine Synthesis

Another notable MCR approach involves the microwave-assisted synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives using a fluorous-tagged benzaldehyde, a 2-aminopyrazine, and an isocyanide. This method facilitates rapid reaction and purification.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic compounds, including the imidazo[1,2-a]pyrazine core. The Suzuki-Miyaura reaction, in particular, is a powerful tool for creating carbon-carbon bonds. For the synthesis of imidazo[1,2-a]pyrazine derivatives, this reaction is typically employed to introduce aryl or heteroaryl substituents.

In a representative synthetic sequence, an imidazo[1,2-a]pyrazine core bearing a halogen, most commonly bromine, is reacted with an arylboronic acid in the presence of a palladium catalyst. nih.gov For instance, a brominated imidazo[1,2-a]pyrazine can be coupled with a suitable boronic acid using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is generally carried out in a mixed solvent system, such as a 1:1 mixture of dioxane and an aqueous sodium carbonate solution, and is often heated using microwave irradiation to improve reaction times and yields. nih.gov This method allows for the installation of various functional groups onto the core structure. nih.govnih.gov

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are utilized. The Negishi cross-coupling, which involves an organozinc reagent, provides an alternative route for functionalization. rsc.orgnih.gov This method has been applied to decorate the imidazo[1,2-a]pyrazine scaffold selectively. rsc.org For example, after a regioselective zincation of the core, the resulting organozinc intermediate can undergo a Negishi coupling with aryl halides, catalyzed by a palladium source like Pd(PPh₃)₄, to yield arylated products. nih.govresearchgate.net

Table 1: Example of Suzuki-Miyaura Reaction for Imidazo[1,2-a]pyrazine Functionalization

Reactant 1Reactant 2CatalystConditionsYieldReference
3-Bromo-imidazo[1,2-a]pyrazine derivativeArylboronic Acid (R¹B(OH)₂)Pd(PPh₃)₄1:1 Dioxane/1M Na₂CO₃, Microwave, 110 °C57-86% nih.gov
Iodinated OligonucleotidesPhenylboronic Acid derivatives[Pd(OAc)₂L₂]TRIS buffer (pH 8.5), 100 mM NaCl, 10% DMSO, 37 °C, 24 hNot specified researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a key technology for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.org This is particularly true for the synthesis of heterocyclic scaffolds like imidazo[1,2-a]pyrazines.

An expeditious, catalyst-free heteroannulation reaction for preparing imidazo[1,2-a]pyrazines has been developed using microwave irradiation. acs.org In this protocol, various substituted 2-aminopyrazines undergo an annulation reaction with α-bromoketones in a green solvent system of water and isopropanol. This method provides the desired products in excellent yields and is considered an environmentally benign process. acs.org

Multicomponent reactions (MCRs) for synthesizing imidazo[1,2-a]pyrazine derivatives are also significantly enhanced by microwave heating. For example, a three-component reaction involving a 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) in methanol (B129727), catalyzed by scandium triflate, efficiently produces 3-aminoimidazo[1,2-a]pyridines (a related scaffold) under microwave irradiation. bio-conferences.org Similarly, a one-pot, three-component condensation of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation (350 W, 80 °C) yields thiazolo[3,2-a]pyrimidine derivatives in excellent yields (e.g., 89%) in just 30 minutes. clockss.org This represents a significant improvement over conventional heating which required 48 hours for a much lower yield. clockss.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeHeating MethodReaction TimeYieldReference
Thiazolo[3,2-a]pyrimidine synthesisConventional (Reflux)48 hours~30% clockss.org
Thiazolo[3,2-a]pyrimidine synthesisMicrowave (80 °C)30 minutes89% clockss.org
Imidazo[1,2-a]pyrimidine (B1208166) synthesisMicrowave80 minutesGood yields nih.gov
Imidazo[1,2-a]pyrazine synthesisMicrowaveNot specifiedExcellent yields acs.org

Mechanistic Studies of this compound Formation and Functionalization

Understanding the reaction mechanisms for the formation and subsequent functionalization of the imidazo[1,2-a]pyrazine ring is crucial for developing selective and efficient synthetic routes. Studies often combine experimental work with computational calculations to elucidate reaction pathways. rsc.orgnih.govresearchgate.net

The formation of the imidazo[1,2-a]pyrazine scaffold can be achieved through a one-pot, three-component condensation. nih.gov A proposed mechanism involves the initial reaction between an aryl aldehyde and 2-aminopyrazine to form a Schiff base (iminium ion). This intermediate is then activated by a catalyst, such as iodine, facilitating the nucleophilic addition of an isocyanide (e.g., tert-butyl isocyanide). This [4+1] cycloaddition generates a new intermediate, which then undergoes an intramolecular cyclization involving the pyrazine nitrogen to form the final fused heterocyclic product. nih.gov

Functionalization mechanisms often rely on the generation of organometallic intermediates. nih.govresearchgate.net The regioselectivity of these reactions is dictated by the thermodynamic stability of the intermediates formed. researchgate.netresearchgate.net Calculations of pKa values and nitrogen basicity are used to predict the most likely sites for metalation. rsc.orgnih.gov For instance, using bases like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl allows for regioselective metalation at specific positions on the imidazo[1,2-a]pyrazine core, which can then be trapped with various electrophiles. nih.govresearchgate.net

Electrophilic and Nucleophilic Substitution Pathways

The imidazo[1,2-a]pyrazine system exhibits distinct reactivity towards electrophilic and nucleophilic substitution, governed by the electronic nature of the fused rings. The pyrazine ring is electron-deficient, similar to pyridine, and is generally deactivated towards electrophilic aromatic substitution. stackexchange.com Consequently, electrophilic attack preferentially occurs on the electron-rich five-membered imidazole ring. stackexchange.com

Electrophilic Substitution: The regioselectivity of electrophilic substitution, such as bromination, is directed to the C-3 position. stackexchange.com This preference can be rationalized by examining the stability of the resonance intermediates (sigma complexes). Electrophilic attack at C-3 allows the six-membered pyrazine ring to maintain its aromaticity and all atoms to have complete octets in the key resonance structure of the intermediate. Attack at the C-2 position, however, leads to a less stable intermediate where the aromaticity of the six-membered ring is disrupted. stackexchange.com However, direct electrophilic functionalization can sometimes lead to poor yields and mixtures of regioisomers. nih.gov

Nucleophilic Substitution: Nucleophilic substitution pathways are also vital for functionalizing the imidazo[1,2-a]pyrazine core, particularly for introducing substituents onto the pyrazine ring. nih.gov For instance, a methyl sulfone group at the 8-position can be displaced by various nucleophiles, such as amines, in a nucleophilic aromatic substitution (SₙAr) reaction. nih.govnih.gov Additionally, organometallic reagents can undergo nucleophilic addition. Grignard reagents, for example, can add to the C-8 position, triggered by coordination of the magnesium to the most basic nitrogen (N-1). This leads to the formation of dihydroimidazo[1,2-a]pyrazine derivatives after quenching. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Transformations

The selective functionalization of specific positions on the imidazo[1,2-a]pyrazine scaffold is a significant challenge that has been addressed through careful choice of reagents and reaction conditions, often guided by computational studies. nih.govnovartis.com

The regioselectivity of metalation is a prime example. The deprotonation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be directed to different positions by using different metalating agents. Treatment with TMPMgCl·LiCl (a magnesium base) leads to magnesiation at the C-3 position. researchgate.net In contrast, using the zinc base TMP₂Zn·2MgCl₂·2LiCl results in a complete switch of regioselectivity, affording a zincated intermediate at the C-5 position. nih.govresearchgate.netresearchgate.net This switch is attributed to the formation of a more thermodynamically stable diheteroarylzinc intermediate. researchgate.netresearchgate.net These selectively metalated intermediates can then be reacted with a wide range of electrophiles (iodine, allyl bromide, acid chlorides, aryl iodides for cross-coupling) to install functional groups at either the C-3 or C-5 position with high precision. nih.govresearchgate.net

Further functionalization of already substituted imidazo[1,2-a]pyrazines is also possible. A trisubstituted derivative, for example, can undergo a subsequent magnesiation at the last available position on the pyrazine ring, demonstrating the power of these methods to create polyfunctionalized heterocycles. nih.gov The regiochemistry of these substitutions is typically confirmed using 2D NMR techniques, such as HMBC, which show correlations between specific protons and carbons in the heterocyclic rings. nih.gov Stereoselectivity is less commonly discussed for this planar aromatic system unless chiral centers are introduced in the substituents.

Green Chemistry Principles in the Synthesis of Imidazo[1,2-a]pyrazine Analogues

The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyrazines and related heterocycles to develop more sustainable and efficient processes. mdpi.com Key strategies include the use of environmentally benign solvents, catalyst-free reactions, microwave assistance, and multicomponent reactions (MCRs). acs.orgrsc.org

MCRs are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product, which simplifies purification and reduces waste. nih.gov The development of MCRs that proceed under mild conditions, such as at room temperature or with microwave heating, further enhances their green credentials. nih.govrsc.org For instance, an iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines at room temperature has been reported, offering a cost-effective and straightforward method with a simple workup. rsc.org

The choice of solvent is another critical factor. A catalyst-free annulation reaction to produce imidazo[1,2-a]pyrazines has been successfully performed in a mixture of water and isopropanol, which are considered greener solvents than many traditional organic solvents. acs.org The use of eucalyptol (B1671775) as a bio-based, green solvent has also been described for the Groebke–Blackburn–Bienaymé three-component reaction to synthesize libraries of imidazo[1,2-a]pyrazine analogues. researchgate.net Furthermore, electrochemically initiated cyclization reactions offer a green alternative to traditional methods that use external chemical oxidants, as they proceed in low-toxicity solvents like ethanol and exhibit high atom economy. rsc.org

Advanced Spectroscopic and Analytical Characterization of 5 Methoxyimidazo 1,2 a Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shift Analysis

Proton NMR (¹H NMR) provides information about the number of different types of protons and their chemical environments within a molecule. For 5-Methoxyimidazo[1,2-a]pyrazine, the spectrum is expected to show distinct signals for the protons on the heterocyclic core and the methoxy (B1213986) group.

While specific data for this compound is not published, we can predict the spectrum by analyzing the parent imidazo[1,2-a]pyrazine (B1224502) and considering the electronic effects of the methoxy group. The parent imidazo[1,2-a]pyrazine has five aromatic protons. The introduction of a methoxy group at the C5 position will replace one of these protons and significantly influence the chemical shifts of the remaining ones. The methoxy group is an electron-donating group, which will cause an upfield shift (to lower ppm values) for the adjacent protons due to increased electron density.

The protons on the pyrazine (B50134) ring (H-5, H-6, H-8) and the imidazole (B134444) ring (H-2, H-3) of the parent compound have been reported. tsijournals.com For the 5-methoxy derivative, we would expect signals corresponding to H-2, H-3, H-6, and H-8, along with a characteristic singlet for the methoxy protons (OCH₃) typically appearing in the 3.8-4.0 ppm range. The H-6 proton, being ortho to the methoxy group, would experience the most significant shielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from related imidazo[1,2-a]pyridine (B132010) and substituted imidazo[1,2-a]pyrazine derivatives) tsijournals.comtci-thaijo.org

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-27.8 - 8.0Singlet or DoubletJ(H2-H3) ≈ 1.0-1.5
H-37.6 - 7.8Singlet or DoubletJ(H3-H2) ≈ 1.0-1.5
H-66.8 - 7.1DoubletJ(H6-H8) ≈ 1.5-2.0 (meta)
H-88.0 - 8.2DoubletJ(H8-H6) ≈ 1.5-2.0 (meta)
-OCH₃3.8 - 4.0SingletN/A

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

Carbon-13 (¹³C) NMR and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Combined with 2D NMR techniques, it allows for the complete and unambiguous assignment of all proton and carbon signals.

For this compound, the ¹³C NMR spectrum would show seven signals: six for the heterocyclic core and one for the methoxy carbon. The chemical shift of the C5 carbon, directly attached to the oxygen, would be significantly shifted downfield (to higher ppm) to approximately 155-165 ppm. The other ring carbons would also be affected by the substituent.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a cross-peak would be expected between H-6 and H-8, confirming their meta-relationship on the pyrazine ring. A smaller coupling might be observed between H-2 and H-3.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It would be used to definitively link each proton signal (H-2, H-3, H-6, H-8, and the methoxy protons) to its corresponding carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from related imidazo[1,2-a]pyridine and substituted imidazo[1,2-a]pyrazine derivatives) tsijournals.comtci-thaijo.orgnih.gov

CarbonPredicted Chemical Shift (δ, ppm)
C-2125 - 130
C-3110 - 115
C-5155 - 165
C-6105 - 115
C-8130 - 135
C-8a140 - 145
-OCH₃55 - 60

Note: These are predicted values and require experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₇H₇N₃O), HRMS is critical for confirming its molecular formula.

Table 3: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)Expected Ion [M+H]⁺
C₇H₇N₃O149.0589150.0662

Note: The observation of the [M+H]⁺ ion at m/z 150.0662 with high mass accuracy (typically within 5 ppm) would confirm the elemental composition.

The fragmentation pattern in MS provides a "fingerprint" for a molecule. While specific fragmentation data for this compound is not available, general fragmentation pathways for related heterocyclic systems can be predicted. The molecular ion (M⁺) is expected to be prominent due to the aromatic nature of the ring system. Common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at [M-15].

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, resulting in a fragment at [M-30].

Cleavage of the pyrazine ring, often initiated by the loss of HCN (27 Da) or N₂ (28 Da).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. tsijournals.comnih.gov

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic (ring)
2980 - 2850C-H stretchAliphatic (-OCH₃)
1640 - 1580C=N stretchImidazopyrazine ring
1600 - 1450C=C stretchAromatic ring
1250 - 1200C-O stretchAryl ether (asymmetric)
1050 - 1000C-O stretchAryl ether (symmetric)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems like imidazo[1,2-a]pyrazine exhibit characteristic absorption bands in the UV-Vis region. The spectrum is expected to show multiple bands corresponding to π → π* transitions of the conjugated heterocyclic system. The introduction of the auxochromic methoxy group would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent imidazo[1,2-a]pyrazine. rsc.org The exact position of these maxima would be dependent on the solvent used.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous information on bond lengths, bond angles, and intermolecular interactions of this compound.

Currently, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD). Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would confirm the planarity of the fused ring system and provide detailed geometric parameters.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

The assessment of purity and the isolation of this compound and its derivatives are critical steps in their synthesis and characterization. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely employed analytical techniques for these purposes. These methods offer high resolution, sensitivity, and the ability to provide both quantitative purity data and structural information.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for determining the purity of imidazo[1,2-a]pyrazine derivatives. This method is adept at separating the target compound from starting materials, byproducts, and other impurities generated during synthesis.

Research Findings:

In the synthesis of various imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, RP-HPLC has been successfully utilized to confirm the high purity of the synthesized compounds. For instance, the purity of potent anticancer compounds within this class was determined to be over 98% using a C18 column with a simple isocratic mobile phase of acetonitrile (B52724) and water. nih.gov The use of a C18 stationary phase indicates that the separation is based on the hydrophobicity of the molecules. The core imidazo[1,2-a]pyrazine structure, along with its various substituents, dictates its retention behavior on the nonpolar stationary phase.

For the isolation of products from reaction mixtures, column chromatography using silica (B1680970) gel is a common preparative technique. tsijournals.com The choice of eluent, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve effective separation of the desired compound. tsijournals.com

A representative HPLC method for the purity assessment of a compound like this compound would likely involve a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

Table 1: Illustrative HPLC Conditions for Purity Analysis of Imidazo[1,2-a]pyrazine Derivatives

ParameterCondition
Instrumentation High-Performance Liquid Chromatography System
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL

This table represents a typical starting point for method development for the analysis of this compound, based on methods used for similar heterocyclic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization and Isolation

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for the unambiguous identification of this compound and for the characterization of its derivatives and any potential impurities.

Research Findings:

In studies involving the synthesis of novel imidazo[1,2-a]pyrazine derivatives, Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is frequently used to confirm the elemental composition of the products. nih.govrsc.org For example, the mass of a synthesized imidazo[1,2-a]pyrazine was determined with high accuracy, confirming its molecular formula. nih.gov

LC-MS/MS methods are also developed for the quantitative analysis of related heterocyclic structures in biological matrices, demonstrating the high sensitivity and selectivity of this technique. researchgate.net While a specific LC-MS method for this compound is not detailed in the provided context, a general approach can be inferred from the analysis of analogous compounds. This would typically involve a reversed-phase separation coupled with a mass spectrometer operating in positive ion ESI mode, as the nitrogen atoms in the imidazo[1,2-a]pyrazine ring are readily protonated.

Table 2: Representative LC-MS Parameters for the Analysis of this compound

ParameterCondition
Liquid Chromatograph UPLC or HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Data Acquisition Full Scan (m/z 100-1000) and MS/MS fragmentation

This table outlines typical parameters for an LC-MS method suitable for the identification and characterization of this compound.

The combination of retention time from the HPLC and the mass-to-charge ratio and fragmentation pattern from the MS provides a high degree of confidence in the identification and purity assessment of this compound and its derivatives. These chromatographic methods are indispensable tools in the research and development of this class of compounds.

In-Depth Theoretical and Computational Chemistry Studies of this compound Remain Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the specific theoretical and computational analysis of the chemical compound This compound . While the broader class of imidazo[1,2-a]pyrazines and related heterocyclic systems are subjects of ongoing research in medicinal and materials chemistry, detailed quantum chemical calculations and molecular modeling studies focused exclusively on the 5-methoxy substituted variant have not been extensively published.

The imidazo[1,2-a]pyrazine scaffold is recognized for its versatile biological activities, acting as a structural analog to purines and appearing in various pharmacologically active agents. tsijournals.comnih.gov Research into its derivatives often involves synthetic chemistry, biological evaluation, and, in some cases, computational studies to understand structure-activity relationships (SAR). nih.govnih.gov These computational approaches are powerful tools for predicting the behavior and properties of molecules.

For many related compounds, such as other substituted imidazo[1,2-a]pyrazines, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines, researchers have successfully employed a range of computational methods. nih.govmdpi.comnih.gov These investigations typically include:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a cornerstone method used to probe the electronic structure, stability, and reactivity of molecules.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand a molecule's ability to donate or accept electrons, providing insights into its reactivity.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the electron density topology to characterize the nature of chemical bonds and non-covalent interactions within a molecule.

Molecular Docking: A key technique in drug discovery, molecular docking simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein or enzyme) to predict binding affinity and orientation, helping to elucidate potential mechanisms of action. nih.govresearchgate.netresearchgate.net

Despite the application of these sophisticated computational techniques to numerous analogs, specific data tables, detailed research findings, and discussions pertaining to the HOMO-LUMO energies, MEP maps, global reactivity descriptors, QTAIM analysis, and ligand-target binding predictions for This compound are not present in the surveyed literature. The development of such specific computational data would be a valuable contribution to the field, potentially guiding the synthesis and application of new derivatives with tailored electronic and biological properties.

Theoretical and Computational Chemistry Studies of 5 Methoxyimidazo 1,2 a Pyrazine

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a compound like 5-methoxyimidazo[1,2-a]pyrazine, MD simulations would be instrumental in exploring its conformational landscape and assessing its binding stability within a biological target, such as a protein's active site.

The process would typically begin with the generation of a three-dimensional model of this compound. This model would then be placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The interactions between the atoms of the compound and its surroundings are then calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the molecule can be tracked over time, providing a detailed view of its movements and conformational changes.

For instance, in studies of other imidazo[1,2-a]pyrimidine (B1208166) derivatives, molecular docking has been used to predict the initial binding pose of the ligand in a protein's active site. nih.gov Following docking, MD simulations can be employed to refine this binding pose and to evaluate the stability of the ligand-protein complex. Key metrics that would be analyzed during an MD simulation of this compound include:

Root Mean Square Deviation (RMSD): To assess the stability of the compound's conformation and its position relative to the protein's binding site over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the compound and the protein are more flexible or rigid.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

By understanding the conformational preferences and the dynamics of its interactions, researchers can gain valuable insights into the structure-activity relationships of this compound and its analogs.

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would delineate the key structural motifs responsible for its interaction with a particular biological target.

The development of a pharmacophore model for this compound would typically involve the following steps:

Identification of a set of active compounds: This would include this compound and other structurally related molecules with known biological activity.

Conformational analysis: The possible conformations of these molecules are generated to ensure that the relevant binding conformation is included in the analysis.

Feature identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are identified across the set of active molecules. The methoxy (B1213986) group at the 5-position, for example, could act as a hydrogen bond acceptor.

Model generation and validation: A 3D model representing the spatial arrangement of these key features is generated. This model is then validated by its ability to distinguish between active and inactive compounds.

While a specific pharmacophore model for this compound is not available, studies on related heterocyclic compounds have successfully employed this technique. For example, in the discovery of inhibitors for various kinases, pharmacophore models have been crucial in identifying the necessary features for potent inhibition. For the imidazo[1,2-a]pyrazine (B1224502) scaffold, key pharmacophoric features would likely include the nitrogen atoms in the pyrazine (B50134) and imidazole (B134444) rings as hydrogen bond acceptors, and the aromatic system for potential π-π stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for this compound and its derivatives would be invaluable for predicting the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts.

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Such as partial charges and dipole moments, which would be influenced by the electron-donating nature of the 5-methoxy group.

Steric properties: Like molecular volume and surface area.

Hydrophobic properties: Often represented by the logarithm of the partition coefficient (logP).

Topological properties: Which describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. For a series of imidazo[1,2-a]pyrazine derivatives, a QSAR model might reveal that the biological activity is positively correlated with the presence of a hydrogen bond acceptor at the 5-position and negatively correlated with the size of the substituent at another position.

A robust QSAR model should not only explain the structure-activity relationship of the training set of compounds but also accurately predict the activity of new compounds. The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques.

Internal validation: Methods like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model.

External validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is the ultimate test of its utility.

While a specific QSAR model for this compound is not documented, QSAR studies on other imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives have been reported, demonstrating the applicability of this approach to this class of compounds. researchgate.net

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Lead Optimization (excluding safety/toxicity profile)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to guide lead optimization. For this compound, a range of ADME properties would be evaluated computationally.

Studies on various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine derivatives have shown that these compounds can be assessed for their compliance with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's rules. mdpi.comnih.gov These rules are based on molecular properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Below is an illustrative table of in silico ADME properties that would be typically predicted for a compound like this compound, based on data for related derivatives.

PropertyPredicted ValueSignificance
Molecular Weight< 500 g/mol Compliance with Lipinski's Rule of Five, good for oral bioavailability.
logP< 5Compliance with Lipinski's Rule of Five, indicates good membrane permeability.
Hydrogen Bond Donors< 5Compliance with Lipinski's Rule of Five, influences solubility and permeability.
Hydrogen Bond Acceptors< 10Compliance with Lipinski's Rule of Five, influences solubility and permeability.
Polar Surface Area (PSA)< 140 ŲRelated to membrane permeability and oral bioavailability.
Oral BioavailabilityGoodPrediction of the fraction of the drug that reaches systemic circulation after oral administration.

These in silico predictions provide a rapid and cost-effective way to prioritize compounds for further experimental testing. For this compound, favorable ADME predictions would increase its potential as a lead compound for drug development. For example, a study on a series of imidazo[1,2-a]pyrazine derivatives showed that many of the synthesized compounds were predicted to have good oral bioavailability and pharmacokinetic profiles. mdpi.com

Biological Activity and Molecular Interactions in Vitro and Mechanistic Studies

Enzyme Inhibition Studies

Derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold have demonstrated inhibitory activity against several classes of enzymes, including kinases, ATPases, and phosphodiesterases.

ATPase Inhibition

VirB11 ATPase: The VirB11 ATPase is a crucial component of the bacterial type IV secretion system, which is essential for the virulence of many pathogenic bacteria. A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the Helicobacter pylori VirB11 ATPase HP0525. In vitro screening identified a lead compound with an IC50 of 7 µM, which was shown to be a competitive inhibitor of ATP.

Other Enzyme Modulations

Phosphodiesterase: Imidazo[1,2-a]pyrazine derivatives have shown inhibitory effects on phosphodiesterase (PDE) isoenzymes. More recently, the scaffold was explored for inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING immune signaling pathway. nih.gov This work led to the identification of compound 7 as a highly potent and selective ENPP1 inhibitor, with a reported IC50 value of 5.70 nM. nih.gov This compound demonstrated weak inhibition against the related enzymes ENPP2 and ENPP3, indicating good selectivity. nih.gov

Compound/SeriesTarget EnzymeActivity (IC50)Notes
8-amino imidazo[1,2-a]pyrazine leadVirB11 ATPase HP05257 µMCompetitive inhibitor of ATP
Compound 7ENPP15.70 nMHighly potent and selective inhibitor nih.gov

Receptor Binding and Modulation Studies

The imidazo[1,2-a]pyrazine scaffold has also been investigated for its ability to modulate various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Ligand Displacement Assays for Specific Receptors

AMPAR: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are glutamate-gated ion channels that mediate fast synaptic transmission. nih.gov A class of substituted imidazo[1,2-a]pyrazines has been identified as selective negative modulators of AMPARs that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov An initial high-throughput screening hit, imidazopyrazine 5 , was optimized to yield subnanomolar, brain-penetrant leads. nih.gov

Adenosine (B11128) A2A Receptor: Adenosine receptors are GPCRs that play crucial roles in physiology and are important drug targets. nih.govnih.gov The imidazo[1,2-a]pyrazine ring system was selected as a core skeleton for the design of novel adenosine receptor (AR) antagonists. nih.gov While several N8-(hetero)arylcarboxyamido substituted derivatives showed good affinity and selectivity for the human A3 receptor subtype, the specific derivatives designed to target the human A2A receptor did not show significant binding affinity in the assays conducted. nih.gov This suggests that while the scaffold is suitable for targeting adenosine receptors, specific substitution patterns are critical for achieving affinity for the A2A subtype.

Cannabinoid CB2 Receptor: The cannabinoid type 2 (CB2) receptor, a GPCR primarily expressed in immune cells, is a therapeutic target for inflammatory and pain-related conditions. mdpi.comnih.gov The development of ligands for this receptor has included the investigation of imidazopyrazine derivatives. researchgate.net However, in a comparative study, imidazopyrazine derivatives displayed a less potent CB2 receptor agonist profile (IC50 range of 36–139 nM) compared to related imidazopyridine scaffolds. researchgate.net

Other G-protein coupled receptors: The exploration of related heterocyclic scaffolds suggests potential for broader GPCR activity. For example, derivatives of the closely related imidazo[1,2-a]imidazole-5,6-dione structure have been studied as allosteric modulators of the μ-opioid receptor (MOP), another important GPCR. mdpi.com

Compound/SeriesTarget ReceptorActivityMode of Action
Imidazo[1,2-a]pyrazine leadsAMPAR / TARP γ-8Subnanomolar potencySelective Negative Modulator nih.gov
8-amino-6-(hetero)aryl derivativesAdenosine A2ALow to no affinityAntagonist (designed) nih.gov
Imidazopyrazine derivativesCannabinoid CB2IC50 = 36–139 nMAgonist researchgate.net

Ion Channel Modulation

As noted previously, AMPA receptors are ligand-gated ion channels. The discovery of imidazo[1,2-a]pyrazine derivatives as negative modulators of AMPARs associated with TARP γ-8 demonstrates a clear instance of this scaffold modulating ion channel function. nih.gov These compounds partially disrupt the interaction between the TARP auxiliary subunit and the pore-forming subunit of the ion channel, thereby attenuating ion flow. The reviewed literature did not identify studies focusing on the direct modulation of other types of ion channels, such as voltage-gated sodium, potassium, or calcium channels, by imidazo[1,2-a]pyrazine derivatives.

Cellular Assays (Excluding Human Clinical Data)

Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated notable anti-proliferative and cytotoxic effects across a range of human cancer cell lines. Research has shown that the efficacy of these compounds is often linked to their ability to inhibit key cellular enzymes, such as cyclin-dependent kinase 9 (CDK9), which is crucial for cancer cell proliferation.

One study investigated a series of novel imidazo[1,2-a]pyrazine derivatives for their cytotoxic effects against breast cancer (MCF-7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines. uantwerpen.benih.gov The results indicated a correlation between the compounds' cytotoxic effects and their inhibitory activity against CDK9. uantwerpen.benih.gov Specifically, a derivative featuring a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3 (Compound 3c ) exhibited the most potent cytotoxicity, with an average half-maximal inhibitory concentration (IC₅₀) of 6.66 µM across the three cell lines. uantwerpen.benih.gov

Another investigation focused on different derivatives and their effects on the A-549 lung cancer cell line. researchgate.net While none of the tested compounds matched the potency of the reference drug cisplatin, derivatives containing 2-chlorophenyl and 3-chlorophenyl moieties (Compounds 2h and 2i , respectively) showed the highest potency within the series. researchgate.net Importantly, these compounds were not found to be cytotoxic against the normal L929 cell line, suggesting a degree of selectivity for cancer cells. researchgate.net The table below summarizes the cytotoxic activities of selected imidazo[1,2-a]pyrazine derivatives.

Cytotoxic Activity of Imidazo[1,2-a]pyrazine Derivatives on Cancer Cell Lines
CompoundCell LineActivity (IC₅₀ in µM)Source
Compound 3c (pyridin-4-yl and benzyl substituted)MCF-7, HCT116, K652 (Average)6.66 uantwerpen.benih.gov
Compound 3aMCF-7, HCT116, K652 (Average)0.26 uantwerpen.be
Compound 1bMCF-7, HCT116, K652 (Average)0.25 uantwerpen.be
Compound 2h (2-chlorophenyl substituted)A-549Potent within series researchgate.net
Compound 2i (3-chlorophenyl substituted)A-549Potent within series researchgate.net

Imidazo[1,2-a]pyrazine derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study synthesizing various 2, 3, 5, and 8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives found that several compounds exhibited moderate to high antibacterial activity when compared to the standard drug gentamicin. researchgate.net

Compounds 4a, 4f, 5c, 5g, 6b, and 6c showed promising activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with zones of inhibition ranging from 21-24 mm. researchgate.net Notably, compounds 4a and 6c demonstrated excellent zones of inhibition against S. aureus at a concentration of 50 µg/mL. researchgate.net Another study focusing on 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives also reported excellent antibacterial activity for compounds 8d, 8e, and 8f , which produced inhibition zones of 30–33 mm against both E. coli and S. aureus. semanticscholar.org

Antibacterial Activity of Imidazo[1,2-a]pyrazine and Related Derivatives
Compound SeriesBacterial StrainActivity (Zone of Inhibition in mm)Source
Compounds 4a, 4f, 5c, 5g, 6b, 6cS. aureus, E. coli21-24 researchgate.net
Compounds 8d, 8e, 8f (Tetrahydro-imidazo[1,2-a]pyrimidine derivatives)S. aureus, E. coli30-33 semanticscholar.org
Compounds 8d, 8e, 8f (Tetrahydro-imidazo[1,2-a]pyrimidine derivatives)P. aeruginosa, S. pyogenes22-25 semanticscholar.org

The antiviral potential of imidazo[1,2-a]pyrazine derivatives has been explored, particularly against human coronaviruses. In a study assessing activity against Human Coronavirus 229E (HCoV-229E), a derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 of the imidazo[1,2-a]pyrazine core (Compound 3b ) showed the most potent anti-coronaviral effect. uantwerpen.benih.gov

This compound demonstrated an IC₅₀ concentration of 56.96 µM. uantwerpen.be Crucially, it exhibited no cytotoxic effect on the target cells at concentrations that produced an antiviral effect, with a 50% cellular cytotoxicity (CC₅₀) concentration of 406.86 µM. uantwerpen.be This resulted in a selectivity index (SI) of 7.14, indicating a favorable window between antiviral efficacy and cellular toxicity. uantwerpen.benih.gov

Antiviral Activity of Imidazo[1,2-a]pyrazine Derivative 3b against HCoV-229E
ParameterValue (µM)Source
IC₅₀ (Half-maximal Inhibitory Concentration)56.96 uantwerpen.benih.gov
CC₅₀ (50% Cellular Cytotoxicity)406.86 uantwerpen.be
SI (Selectivity Index = CC₅₀/IC₅₀)7.14 uantwerpen.benih.gov

While direct studies on 5-methoxyimidazo[1,2-a]pyrazine against parasites are limited, research on structurally related imidazo-fused heterocyclic compounds has shown promising antiparasitic activity.

A series of 3-nitroimidazo[1,2-b]pyridazine derivatives were evaluated for their in vitro activity against a panel of protozoan parasites. nih.govnih.gov These compounds demonstrated exceptionally potent and selective activity against Giardia lamblia, with some derivatives showing sub-nanomolar IC₅₀ values. nih.govnih.gov Further investigation revealed that the presence of the nitro group was essential for this high potency. nih.govnih.gov

Additionally, imidazo[1,2-a]pyridine-chalcone conjugates have been synthesized and screened for antikinetoplastid activity. semanticscholar.org One derivative, 7f , was identified as the most active against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with an IC₅₀ value of 1.35 µM. semanticscholar.org Studies on imidazo[1,2-a]pyridine (B132010) derivatives have also been conducted against Entamoeba histolytica. nih.gov

Antiparasitic Activity of Related Imidazo-Fused Heterocycles
Compound ClassParasiteActivity (IC₅₀)Source
3-nitroimidazo[1,2-b]pyridazinesG. lambliaSub-nanomolar nih.govnih.gov
Imidazo[1,2-a]pyridine-chalcone (Compound 7f)T. b. brucei1.35 µM semanticscholar.org
Imidazo[1,2-a]pyridinesE. histolyticaActivity evaluated nih.gov

The nuclear factor-kappa B (NF-ĸB) signaling pathway is a central mediator of inflammatory responses. nih.gov The imidazo[1,2-a]pyrazine scaffold has been identified as a promising backbone for developing inhibitors of this pathway.

In one study, a specific derivative, referred to as Compound 51 , was identified as a potent inhibitor of NF-ĸB activation with an IC₅₀ value of 172.2 ± 11.4 nM. nih.gov Mechanistic studies in RAW264.7 cells showed that Compound 51 could inhibit the lipopolysaccharide (LPS)-induced phosphorylation of both the NF-ĸB p65 subunit and its inhibitor, IκB. nih.gov Furthermore, in HEK293T cells, the compound effectively blocked the nuclear translocation of the p65 and p50 subunits of NF-ĸB. nih.gov By inhibiting the activation of the NF-ĸB pathway, Compound 51 also suppressed the expression of downstream pro-inflammatory target genes, such as TNF-α and IL-6. nih.gov

Several studies have highlighted the antioxidant potential of imidazo[1,2-a]pyrazine derivatives, focusing on their ability to scavenge free radicals. A series of 2, 3, and 8-substituted imidazo[1,2-a]pyrazines were synthesized and evaluated for their antioxidant properties using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with ascorbic acid used as a standard. researchgate.net

The unsubstituted parent compounds showed moderate activity, but structural modifications led to significantly improved free radical scavenging. researchgate.net Out of sixteen compounds screened, nine exhibited good antioxidant activity, with IC₅₀ values ranging from 8.54 µM to 14.26 µM, which is comparable to the standard ascorbic acid (IC₅₀ of 5.84 µM). researchgate.net This suggests that the imidazo[1,2-a]pyrazine framework is a viable candidate for the development of effective antioxidant agents. researchgate.net

Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives
CompoundActivity (IC₅₀ in µM)Source
Derivative Series (9 compounds)8.54 - 14.26 researchgate.net
Unsubstituted Derivative 4a~28.14 researchgate.net
Unsubstituted Derivative 6a~22.43 researchgate.net
Ascorbic Acid (Standard)5.84 researchgate.net

Elucidation of Molecular Mechanisms of Action

The biological effects of imidazo[1,2-a]pyrazine derivatives are underpinned by their interactions with specific protein targets, leading to the modulation of critical cellular signaling pathways. The heteroaromatic nature of the pyrazine (B50134) ring system allows for a unique combination of polar and non-polar interactions, enabling these molecules to bind effectively to protein active sites. nih.govresearchgate.net

Molecular docking and structural biology studies of various pyrazine-based compounds have revealed common interaction patterns that are crucial for their binding affinity and selectivity. These interactions are fundamental to the molecule's mechanism of action and are anticipated for derivatives like this compound. nih.govresearchgate.net The primary types of interactions include hydrogen bonding, hydrophobic interactions, and π-stacking. nih.govresearchgate.net

Hydrogen Bonding: A frequent and critical interaction for pyrazine-based ligands involves the pyrazine nitrogen atom acting as a hydrogen bond acceptor. nih.govresearchgate.net This allows the scaffold to anchor within a protein's binding pocket by interacting with hydrogen-bond-donating amino acid residues such as glutamine or arginine. ijpsdronline.com

Hydrophobic Interactions: The aromatic rings of the imidazo[1,2-a]pyrazine core can engage in hydrophobic interactions with non-polar amino acid residues like alanine, valine, and leucine within the target protein. ijpsdronline.comsemanticscholar.org These interactions are vital for stabilizing the ligand-protein complex.

π–π Stacking: The electron-rich π-system of the imidazo[1,2-a]pyrazine scaffold facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and histidine. researchgate.netijpsdronline.com These interactions contribute significantly to the binding affinity. For instance, molecular docking studies of some pyrazine derivatives have shown π-π stacking with key arginine residues in the active site of their target enzyme. ijpsdronline.com

Table 1: Common Protein-Ligand Interactions for the Imidazo[1,2-a]pyrazine Scaffold
Interaction TypeDescriptionKey Moieties InvolvedPotential Amino Acid Partners
Hydrogen BondingFormation of a hydrogen bond between an electronegative atom and a hydrogen atom attached to another electronegative atom.Pyrazine Nitrogen Atoms (Acceptor)Gln, Asn, Arg, Ser, Thr
Hydrophobic InteractionsForces driven by the tendency of non-polar surfaces to exclude water, leading to their association.Aromatic RingsAla, Val, Leu, Ile, Phe
π–π StackingNon-covalent interaction between aromatic rings.Imidazo[1,2-a]pyrazine Ring SystemPhe, Tyr, Trp, His

A primary mechanism of action for many imidazo[1,2-a]pyrazine derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. nih.govdrugbank.com This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers. nih.govtbzmed.ac.ir

The inhibition of PI3K and/or mTOR by imidazo[1,2-a]pyrazines has a direct impact on the phosphorylation state and activity of downstream effectors. researchgate.net One of the most critical downstream events is the regulation of cap-dependent mRNA translation, which is controlled by the eukaryotic translation initiation factor 4E (eIF4E). tbzmed.ac.ir

The mechanism proceeds as follows:

In normal signaling, mTOR phosphorylates eIF4E-binding proteins (4E-BPs). nih.gov

This phosphorylation causes 4E-BP to dissociate from eIF4E. nih.gov

Freed eIF4E can then bind to other initiation factors to form the eIF4F complex, which recruits ribosomes to mRNA and initiates protein synthesis, a crucial step for cell growth. nih.gov

Imidazo[1,2-a]pyrazine-based inhibitors block mTOR activity. drugbank.comnih.gov This prevents the hyperphosphorylation of 4E-BP1. nih.gov

Hypophosphorylated 4E-BP1 remains tightly bound to eIF4E, sequestering it and preventing the assembly of the eIF4F complex. nih.gov

Consequently, cap-dependent translation is inhibited, leading to a halt in the synthesis of key proteins required for cell proliferation and survival.

Therefore, by targeting the PI3K/mTOR axis, these compounds indirectly modulate eIF4E activity, representing a key aspect of their molecular mechanism of action against proliferative diseases.

Table 2: Key Proteins in the Imidazo[1,2-a]pyrazine-Modulated Signaling Pathway
ProteinFull NameFunction in PathwayEffect of Imidazo[1,2-a]pyrazine Inhibition
PI3KPhosphatidylinositol 3-kinaseUpstream activator of the pathway, generates PIP3 to activate Akt.Inhibited, preventing downstream signaling.
mTORmammalian Target of RapamycinKey kinase that phosphorylates downstream targets like 4E-BP1.Directly inhibited, blocking signal transduction.
4E-BP1eIF4E-Binding Protein 1Translational repressor that binds and inhibits eIF4E.Remains in its active, hypophosphorylated state.
eIF4Eeukaryotic translation Initiation Factor 4ECap-binding protein that is the rate-limiting factor for translation initiation.Remains sequestered by 4E-BP1, inhibiting translation.

The identification of specific molecular targets for the imidazo[1,2-a]pyrazine scaffold has been achieved through various modern drug discovery techniques, including high-throughput screening and function-oriented synthesis.

One notable example involved a high-throughput screening (HTS) campaign that identified an imidazo[1,2-a]pyrazine derivative as a selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). nih.gov Specifically, the target was identified as the Transmembrane AMPAR Regulatory Protein γ-8 (TARP γ-8), an auxiliary subunit that modulates AMPAR function. nih.gov The initial hit from the HTS was subsequently validated through counter-screening and further structure-activity relationship (SAR) optimization to confirm its potency and selectivity. nih.gov

In other contexts, imidazo[1,2-a]pyrazines have been identified as potent dual inhibitors of PI3K and mTOR. drugbank.com This identification was likely the result of targeted kinase inhibitor screening programs. Validation of these targets involves enzymatic assays to determine the half-maximal inhibitory concentration (IC50) against the purified kinases, demonstrating direct inhibition. drugbank.com Further validation is achieved through cellular assays that measure the phosphorylation status of downstream substrates (like 4E-BP1) and in vivo studies using xenograft models to confirm that target inhibition leads to the desired physiological effect, such as tumor growth inhibition. nih.gov

Structure Activity Relationship Sar Studies of 5 Methoxyimidazo 1,2 a Pyrazine Derivatives

Systematic Modification of the Imidazo[1,2-a]pyrazine (B1224502) Core

The imidazo[1,2-a]pyrazine scaffold offers multiple positions for substitution, allowing for a thorough investigation of the chemical space and its impact on biological activity. medicinal chemists have systematically introduced a variety of substituents at both the pyrazine (B50134) and imidazole (B134444) rings to probe the SAR of this heterocyclic system.

Substituent Effects at Pyrazine Ring Positions

The pyrazine ring of the imidazo[1,2-a]pyrazine core has been a primary focus for structural modifications to enhance biological activity and selectivity. Studies have shown that substituents at positions 6 and 8 can significantly influence the potency and pharmacokinetic properties of these derivatives.

In the context of developing selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with transmembrane AMPA receptor regulatory protein (TARP) γ-8, initial high-throughput screening identified imidazopyrazine 5, which features a methoxy (B1213986) group at the 5-position, as a promising and selective lead. nih.gov Subsequent optimization efforts focused on the 8-position of the imidazo[1,2-a]pyrazine core. It was found that introducing various cyclic amines at this position maintained or improved potency. For instance, replacing the initial amine with a morpholine (B109124) (compound 11) or a 4-fluoropiperidine (B2509456) (compound 14) resulted in compounds with sub-nanomolar potency. lookchem.com Specifically, the 4-fluoropiperidine derivative 14 was found to be particularly potent. lookchem.com However, these modifications often led to increased Pgp-mediated efflux, a less desirable pharmacokinetic property. lookchem.com

Further exploration at the 6-position of the pyrazine ring has also been undertaken. For example, in a series of Aurora kinase inhibitors, the introduction of a pyridin-3-yl group at the 6-position was a key feature of a potent derivative. nih.gov

The following table summarizes the effects of substituents at the 8-position of the imidazo[1,2-a]pyrazine core on TARP γ-8 inhibitory activity.

CompoundR (at C8)GluA1/γ-8 pIC₅₀
11 Morpholine8.0
14 4-Fluoropiperidine8.0
- Piperidine7.8
- 4,4-Difluoropiperidine7.9
- Azetidine7.5

Data sourced from a study on selective AMPAR negative modulators. nih.govlookchem.com

Substituent Effects at Imidazole Ring Positions

The imidazole portion of the imidazo[1,2-a]pyrazine scaffold, specifically positions 2 and 3, has also been a key area for SAR exploration. Modifications at these positions have been shown to be critical for potency and interaction with the target protein.

In the development of TARP γ-8 selective AMPAR negative modulators, a para-fluorophenyl group at the 2-position was found to be optimal, improving lipophilic ligand efficiency compared to a para-chlorophenyl substituent. lookchem.com This para-fluorophenyl moiety was consequently retained during further optimization. lookchem.com

The 3-position has been shown to be highly sensitive to substitution. A dramatic difference in potency was observed between a phenol (B47542) at this position (pIC₅₀ = 7.9) and a methoxyphenyl group (pIC₅₀ = 6.3), highlighting the importance of a hydrogen-bond donor. lookchem.com While an aniline (B41778) at this position was less potent than the phenol, constraining the hydrogen bond donor within a ring system, such as in an oxindole (B195798) or indazole, led to a significant improvement in potency, yielding sub-nanomolar compounds. lookchem.com However, the indazole derivative showed cross-reactivity with CYP isozymes, making the oxindole the preferred substituent at the 3-position for this series. lookchem.com

In a different series of imidazo[1,2-a]pyrazines designed as tubulin polymerization inhibitors, a trimethoxyphenyl group at the 2-position was a common feature in active compounds. nih.gov The 3-position was also explored, with various substitutions impacting the anti-proliferative activity. nih.gov

For a series of antibacterial imidazo[1,2-a]pyrazines targeting the type IV secretion system, deletion of an arylsulfonamide group at the 8-amino position resulted in a complete loss of activity, indicating its importance for binding. nih.gov Modifications to this group generally led to a decrease in potency. nih.gov

The table below illustrates the impact of substituents at the 3-position of the imidazo[1,2-a]pyrazine core on TARP γ-8 inhibitory activity.

CompoundR¹ (at C3)GluA1/γ-8 pIC₅₀
7 Phenol7.9
8 Methoxyphenyl6.3
9 Aniline7.2
10 Acylated Aniline< 5.0
11 Oxindole8.1
12 Indazole8.2

Data sourced from a study on selective AMPA receptor modulators. nih.govlookchem.com

Influence of Methoxy Group Modifications

While the initial focus of this article is on 5-methoxyimidazo[1,2-a]pyrazine, the direct modification of the 5-methoxy group itself is not extensively detailed in the provided search results. The primary focus of the cited literature has been on substitutions at other positions of the imidazo[1,2-a]pyrazine core, starting from a methoxy-substituted precursor in some cases.

In the development of TARP γ-8 selective AMPAR negative modulators, the initial hit, imidazopyrazine 5, possessed a methoxy group. nih.govlookchem.com However, the subsequent SAR studies focused on modifying the 2-, 3-, and 8-positions of the scaffold, while the impact of altering the 5-methoxy group was not explicitly discussed. nih.govlookchem.com This suggests that the 5-methoxy group may have been considered a suitable substituent for the initial lead compound, providing a good starting point in terms of physicochemical properties or synthetic accessibility.

It is a common strategy in medicinal chemistry to maintain a specific substituent, such as a methoxy group, while exploring other positions on the scaffold to build a comprehensive SAR understanding. Future studies may explore the replacement or modification of the 5-methoxy group to further refine the pharmacological profile of these derivatives.

Identification of Key Pharmacophoric Features for Biological Activity

The SAR studies have led to the identification of a clear pharmacophore model for the biological activity of this compound derivatives, particularly as TARP γ-8 selective AMPAR negative modulators.

The key pharmacophoric features can be summarized as follows:

A central imidazo[1,2-a]pyrazine core: This bicyclic system serves as the fundamental scaffold for arranging the other pharmacophoric elements in the correct spatial orientation for binding to the target.

A hydrogen bond donor at the 3-position: The dramatic loss of potency when the phenol in compound 7 was replaced with a methoxy group in compound 8 strongly indicates the necessity of a hydrogen bond donating group at this position. lookchem.com The high potency of the oxindole and indazole analogs further supports this, with the ring structure likely providing a favorable orientation for the hydrogen bond donor. lookchem.com

An aryl group at the 2-position: A para-substituted phenyl group at this position is a common feature in potent compounds. The para-fluorophenyl group in particular was found to enhance lipophilic ligand efficiency. lookchem.com

A cyclic amine at the 8-position: Various cyclic amines, such as morpholine and 4-fluoropiperidine, have been shown to be well-tolerated and contribute to high potency. lookchem.com This suggests a specific binding pocket that can accommodate these groups.

These features collectively define the essential requirements for high-affinity binding to the TARP γ-8 modulatory site on the AMPA receptor.

Development of Design Principles for Enhanced Selectivity and Potency

Based on the comprehensive SAR studies, several key design principles have emerged for the development of potent and selective this compound derivatives.

Structure-Based Design and Conformational Constraint: The significant improvement in potency observed when moving from a flexible phenol or aniline at the 3-position to a rigid, ring-constrained system like an oxindole highlights the importance of conformational constraint. lookchem.com This principle suggests that designing molecules with reduced conformational flexibility can lead to higher affinity by minimizing the entropic penalty upon binding. The use of co-crystallization of derivatives with their target proteins, as demonstrated in the development of Aurora kinase inhibitors, can provide invaluable insights for structure-based design. nih.gov

Exploiting Specific Interactions for Selectivity: The selectivity of these compounds for TARP γ-8 over other TARP isoforms is a crucial aspect of their therapeutic potential. While the exact interactions driving this selectivity for the this compound series are not fully elucidated in the provided results, the general principle involves exploiting subtle differences in the amino acid residues of the binding sites between different receptor subtypes.

Balancing Potency and Physicochemical Properties: The SAR studies have shown that while modifications can enhance potency, they can also negatively impact physicochemical properties such as metabolic stability and cell permeability (e.g., Pgp efflux). lookchem.com A key design principle is, therefore, to achieve a balance between high potency and favorable drug-like properties. This often involves an iterative process of design, synthesis, and testing to optimize multiple parameters simultaneously. The replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold in one study was a successful strategy to improve microsomal stability and reduce efflux liabilities. nih.gov

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Methodologies for Diversification

The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is highly dependent on the pattern and position of their substitutions. rsc.orgresearchgate.net Future research will focus on developing novel and efficient synthetic methodologies to create a wider diversity of analogues based on the 5-methoxyimidazo[1,2-a]pyrazine core.

Key strategies for diversification include:

Multicomponent Reactions (MCRs): The use of MCRs, such as the iodine-catalyzed three-component condensation of 2-aminopyrazines, aldehydes, and isocyanides, offers a straightforward, one-pot method to generate structurally diverse imidazo[1,2-a]pyrazines. nih.gov Exploring new variations of MCRs, potentially accelerated by microwave irradiation, can rapidly produce large libraries of compounds for screening. jst.go.jp

Late-Stage Functionalization: Developing methods for late-stage functionalization is crucial for structural diversification without necessitating de novo synthesis for each new analogue. This can be achieved through:

Palladium-Catalyzed Cross-Coupling: Following the construction of the core heterocycle, palladium-catalyzed reactions like Suzuki couplings can be used to introduce a variety of aryl or other functional groups at specific positions, such as C3. nih.govnih.gov A sequential, regioselective cross-coupling approach can also yield unsymmetrically disubstituted derivatives. nih.gov

Halogenation and Nucleophilic Substitution: A versatile synthetic protocol involves the initial bromination of the pyrazine (B50134) ring, for instance using N-bromo succinimide (B58015) (NBS), followed by the construction of the imidazo[1,2-a]pyrazine ring. tsijournals.com The resulting halo-imidazopyrazine can then undergo nucleophilic substitution with various amines or other nucleophiles to introduce diversity at positions like C8. tsijournals.comnih.gov

Novel Cyclization Strategies: The development of new intramolecular cyclization methods, such as the aza-Graebe-Ullman reaction, can provide alternative pathways to the core scaffold and its analogues. nih.gov Research into novel routes starting from different precursors, like Meldrum's acid to form chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones, could also inspire new approaches for the 5-methoxy variant. nih.gov

These advanced synthetic strategies will be instrumental in systematically exploring the structure-activity relationships (SAR) of the this compound scaffold, enabling the fine-tuning of its biological properties. tsijournals.com

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by enabling the rational design and optimization of new chemical entities. For the this compound scaffold, a template-based methodology using advanced computational techniques can guide the synthesis of novel derivatives with enhanced potency and selectivity. nih.gov

Future computational efforts will likely involve:

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding modes of novel this compound analogues within the active sites of target proteins. nih.govnih.govnih.gov These studies can be followed by molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-protein complex over time. nih.gov

Pharmacophore Modeling and 3D-QSAR: Based on a set of active and inactive compounds, a common pharmacophore hypothesis can be generated to identify the key structural features required for biological activity. researchgate.net This model, combined with three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, can predict the activity of newly designed compounds before their synthesis. researchgate.net

Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. nih.govresearchgate.net

In Silico ADME/T Prediction: Computational tools like QikProp can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of designed molecules, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. researchgate.netnih.gov

By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and focus on creating molecules with a higher probability of success, saving time and resources in the optimization of leads derived from this compound.

Discovery of New Biological Targets and Mechanistic Pathways

The broader imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) families are known to interact with a wide array of biological targets, suggesting that the 5-methoxy derivative could have untapped therapeutic potential. tsijournals.com A key future direction is the systematic screening of this compound and its diversified analogues to identify novel biological targets and elucidate their mechanisms of action.

Promising areas for target discovery include:

Kinase Inhibition: Derivatives of the parent scaffold are known to inhibit several protein kinases, including PI3K/mTOR acs.org, Aurora kinases nih.gov, tyrosine kinase EphB4 nih.gov, and pan-Tropomyosin receptor kinases (Trk). nih.gov Given the role of kinases in numerous diseases, particularly cancer, screening against large kinase panels could uncover new, potent, and selective inhibitors.

Immuno-oncology Targets: Recently, an imidazo[1,2-a]pyrazine derivative was identified as a potent inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway. nih.gov This discovery opens a major avenue for future research into developing this compound analogues as agents that can stimulate the immune response against tumors. nih.gov

Neurological Targets: The scaffold has been shown to produce selective modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the TARP γ-8 protein, indicating potential applications in neurological disorders. nih.gov Further screening against other ion channels and receptors in the central nervous system is warranted.

G-Protein Coupled Receptors (GPCRs) and Signaling Pathways: Research has identified imidazo[1,2-a]pyrazine derivatives as inhibitors of the Gαq/11 signaling pathway, which is implicated in uveal melanoma. nih.govresearchgate.net Another study focused on designing derivatives to target the Neuropeptide Y receptor Y1 (NPY1R). nih.gov This suggests that the scaffold is suitable for modulating GPCR-mediated pathways.

Antimicrobial and Antiviral Targets: The imidazo[1,2-a]pyrazine framework has been evaluated for activity against various bacteria, including Mycobacterium tuberculosis, and viruses. nih.govnih.govresearchgate.net Future work could explore its potential against emerging infectious diseases and drug-resistant microbial strains by identifying novel molecular targets within these pathogens.

Utility of this compound and its Analogues as Chemical Probes for Biological Systems

A well-characterized chemical probe—a small molecule with high potency and selectivity for a specific target—is an invaluable tool for dissecting complex biological pathways. The development of highly optimized this compound analogues as chemical probes represents a significant area of future research.

The utility of these compounds as probes stems from their demonstrated potential for high selectivity:

An imidazo[1,2-a]pyrazine derivative, GQ352, was developed as a selective inhibitor of Gαq/11 and used to confirm that suppressing the Gαq/11 pathway inhibits uveal melanoma tumorigenesis. nih.gov

Potent and selective inhibitors of Aurora-A kinase have been described as useful small-molecule tools for exploring the specific functions of this kinase in cells. researchgate.net

A highly potent and selective ENPP1 inhibitor was used to demonstrate the enhancement of the cGAMP-induced STING pathway, validating ENPP1 as a target for cancer immunotherapy. nih.gov

Future work will focus on optimizing analogues of this compound to be exceptionally potent and selective for a single biological target. These "best-in-class" molecules can then be used to:

Validate new drug targets by elucidating the physiological or pathological consequences of inhibiting a specific protein.

Dissect complex cellular signaling pathways with high temporal and spatial resolution.

Serve as a foundation for developing imaging agents, for example, by attaching fluorescent tags or positron-emitting isotopes to visualize the distribution and engagement of the target protein in living systems. The inherent fluorescence of some imidazo[1,2-a]pyrazine derivatives could also be exploited for this purpose. nih.gov

Design of Multi-Targeting or Hybrid Imidazopyrazine-Based Constructs

Modern drug discovery is increasingly exploring multi-target drugs and hybrid molecules to address complex diseases like cancer and to overcome drug resistance. The this compound scaffold is an ideal building block for creating such sophisticated constructs.

Future research in this area will likely pursue two main strategies:

Multi-Targeting Inhibitors: This involves designing single molecules that can inhibit two or more distinct but related targets. For example, researchers have successfully developed imidazo[1,2-a]pyridine derivatives that act as dual PI3K/mTOR inhibitors. acs.org Following this principle, this compound could be functionalized to simultaneously inhibit multiple nodes in a cancer signaling pathway, potentially leading to synergistic therapeutic effects.

Hybrid Molecules: This strategy involves covalently linking the imidazopyrazine pharmacophore with a different pharmacophore to create a new chemical entity with a unique or enhanced biological profile. For instance, imidazo[1,2-a]pyridine-oxadiazole hybrids have been synthesized as novel anti-proliferative agents that inhibit tubulin polymerization. nih.gov Another approach involves creating hybrid structures based on different known antitubercular agents to combat multidrug-resistant tuberculosis. nih.gov

By rationally designing these multi-targeting or hybrid constructs, scientists can create novel therapeutics with improved efficacy and a lower propensity for developing resistance compared to single-target agents.

Conclusion

Summary of Current Understanding of 5-Methoxyimidazo[1,2-a]pyrazine Research

Research directly focused on this compound is limited in publicly available scientific literature. The current understanding is largely extrapolated from studies on the broader class of imidazo[1,2-a]pyrazine (B1224502) derivatives. This scaffold is recognized for its versatile biological activity, with various derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents. tsijournals.com The imidazo[1,2-a]pyrazine core is considered a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets. rsc.org

General synthesis strategies for the imidazo[1,2-a]pyrazine ring system are well-established, typically involving the condensation of an aminopyrazine with an α-halocarbonyl compound. tsijournals.com Modifications at different positions on the bicyclic ring have been extensively explored to develop compounds with specific pharmacological profiles. For instance, derivatives have been investigated as inhibitors of key enzymes in signaling pathways, such as IKK1 and IKK2, which are involved in inflammation. nih.gov Others have been developed as selective negative modulators of AMPA receptors, with potential applications in neurological disorders. nih.gov

While specific experimental data for the physical, chemical, and spectroscopic properties of this compound are not widely reported, they can be predicted based on the parent compound, imidazo[1,2-a]pyrazine. The introduction of a methoxy (B1213986) group at the 5-position is expected to influence the compound's electronic properties, solubility, and metabolic stability, which in turn could modulate its biological activity. A related compound, this compound-2-carbaldehyde, has been noted for its potential in synthesizing more complex derivatives with possible anticancer and antimicrobial properties. smolecule.com

Emerging Trends and Unanswered Questions in the Field

The field of imidazo[1,2-a]pyrazine research is continually evolving, with several emerging trends and key questions yet to be answered.

Emerging Trends:

Target-Specific Inhibitors: A significant trend is the design of imidazo[1,2-a]pyrazine derivatives as highly selective inhibitors for specific biological targets. This includes their development as kinase inhibitors (e.g., PI3K, Aurora kinases), Gαq/11 inhibitors for uveal melanoma, and modulators of neurotransmitter receptors. researchgate.netnih.gov

Novel Synthesis Methodologies: There is ongoing interest in developing more efficient and environmentally friendly methods for synthesizing the imidazo[1,2-a]pyrazine core and its derivatives. nih.gov This includes the use of novel catalysts and multicomponent reactions to generate molecular diversity. nih.gov

Therapeutic Applications in New Disease Areas: The potential applications of imidazo[1,2-a]pyrazines are expanding beyond oncology and infectious diseases to areas like neurology and metabolic disorders. nih.govgoogle.com

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are being conducted to understand how substitutions at different positions of the imidazo[1,2-a]pyrazine ring affect biological activity and pharmacokinetic properties. nih.gov This knowledge is crucial for designing more potent and selective drug candidates. ontosight.ai

Unanswered Questions:

Mechanisms of Action: For many biologically active imidazo[1,2-a]pyrazine derivatives, the exact molecular mechanisms of action are not yet fully understood. Further studies are needed to identify their precise binding sites and downstream effects.

In Vivo Efficacy and Safety: While many derivatives show promising in vitro activity, more extensive in vivo studies are required to establish their efficacy, pharmacokinetic profiles, and safety in living organisms.

Potential for Drug Resistance: As with any new class of therapeutic agents, the potential for the development of drug resistance is a key question that needs to be addressed.

Future research will likely focus on addressing these unanswered questions through a combination of synthetic chemistry, computational modeling, and in-depth biological and pharmacological evaluation. The exploration of less-studied derivatives like this compound could unveil novel biological activities and therapeutic opportunities.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-methoxyimidazo[1,2-a]pyrazine derivatives, and how can reaction yields be improved?

  • Methodological Answer : Optimize iodine-catalyzed multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine under mild conditions (room temperature, ethanol). Catalytic iodine (5 mol%) enhances regioselectivity and yields (up to 85%) while minimizing side reactions . For functionalization, Pd-catalyzed direct (hetero)arylation or electrophilic acetylation can modify the pyrrolo[1,2-a]pyrazine core post-synthesis .

Q. How can structural ambiguities in substituted imidazo[1,2-a]pyrazine derivatives be resolved during characterization?

  • Methodological Answer : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR with X-ray crystallography to confirm regiochemistry. For example, X-ray analysis resolved regioisomers (e.g., 8c vs. 8e) formed from unsymmetrical o-phenylenediamines . HRMS (ESI-QTOF) is critical for verifying molecular weights, especially for halogenated derivatives (e.g., 9,10-dibromo compounds) .

Q. What in vitro assays are suitable for preliminary screening of biological activity in imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Use isolated tissue assays (e.g., guinea pig trachea for antibronchospastic activity) or cell-based models (e.g., LPS-induced inflammation in macrophages for anti-inflammatory effects). For example, 5-bromo derivatives showed positive inotropic effects on isolated atria via cAMP modulation , while pyrazole conjugates reduced sepsis-related lung injury in murine models .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy at C5) influence the photophysical and biological properties of imidazo[1,2-a]pyrazines?

  • Methodological Answer : Substituents at C5 (methoxy) enhance electron density, altering emission properties. For instance, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit deep blue fluorescence (λem450\lambda_{\text{em}} \approx 450 nm) in aggregated states, with intensity dependent on aryl substituents . In biological contexts, electron-withdrawing groups (e.g., halogens) increase PDE inhibition, while methoxy groups improve cell permeability .

Q. How can researchers address discrepancies in reported biological activities of imidazo[1,2-a]pyrazine derivatives across studies?

  • Methodological Answer : Conduct receptor profiling to differentiate mechanisms. For example, 5-bromoimidazo[1,2-a]pyrazine’s inotropic activity is linked to cAMP elevation (PDE inhibition), not direct β\beta-adrenergic receptor activation, as shown by propranolol insensitivity . Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

Q. What experimental approaches elucidate the role of imidazo[1,2-a]pyrazines in modulating phosphodiesterase (PDE) activity?

  • Methodological Answer : Measure cAMP levels in target tissues (e.g., cardiac cells) using ELISA or FRET-based biosensors. Compare PDE isoform selectivity via recombinant enzyme assays. For example, 5-bromo derivatives increased atrial cAMP by 2.5-fold, correlating with PDE3/4 inhibition . Pair this with molecular docking to identify binding motifs (e.g., halogen interactions with PDE catalytic pockets) .

Q. How can regioisomeric byproducts be minimized during the synthesis of imidazo[1,2-a]pyrazine hybrids?

  • Methodological Answer : Use acid catalysts (DBSA or TFA) in toluene/DMSO to favor cyclodehydration over competing pathways. For example, TFA/DMSO suppressed regioisomer formation in benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, achieving >90% yield for 8a–8g . Monitor reaction progress via TLC with dual eluent systems (e.g., pentane/EtOAc) to separate isomers .

Q. What strategies enhance the photostability and cell permeability of imidazo[1,2-a]pyrazine-based fluorophores for bioimaging?

  • Methodological Answer : Introduce rigid aromatic rings (e.g., naphtho-fused derivatives like 8h) to reduce photobleaching. Aggregation-induced emission (AIE) active compounds (e.g., 8z) show intense blue fluorescence in solid state with negligible phototoxicity. Validate permeability using live-cell imaging (e.g., HeLa cells) with co-staining controls (e.g., DAPI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.